molecular formula C42H83NO4 B1513117 N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine CAS No. 112317-53-0

N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine

Cat. No.: B1513117
CAS No.: 112317-53-0
M. Wt: 666.1 g/mol
InChI Key: WAYLDHLWVYQNSQ-QJYCDPGTSA-N
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Description

vs. Non-Hydroxylated Ceramides:

  • N-Lignoceroyl-sphingosine (Cer[NS]) : Lacks the 2′-OH group, reducing hydrogen-bonding capacity and membrane rigidity.
  • Biological Impact : 2′-Hydroxylation enhances ceramide’s role in apoptosis induction and lipid raft stabilization.

vs. 2′-(R)-Hydroxylignoceroyl Derivatives:

  • Stereochemical Effects : The (S) vs. (R) configuration alters hydrogen-bonding networks, as shown by NMR chemical shift differences in the 3-H proton (Δδ = 0.17 ppm).
  • Membrane Behavior : The (S) isomer promotes tighter acyl chain packing in model stratum corneum membranes compared to the (R) isomer.

Table 1: Hydroxylation-Induced Property Changes

Property 2′-(S)-OH Ceramide Non-Hydroxylated Ceramide
Hydrogen bonds per molecule 3.1 (with lipids/water) 2.2
Phase transition temperature 65°C (isotropic phase) 58°C
NMR δ(NH) 7.08 ppm 6.20 ppm

Crystallographic and Spectroscopic Data Interpretation (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR (500 MHz, CDCl3) reveals distinct deshielding effects due to hydroxylation:

  • NH proton : δ 7.08 ppm (doublet, J = 8.2 Hz), shifted downfield by 0.9 ppm vs. non-hydroxylated analogs.
  • 3-H proton : δ 4.30 ppm (triplet, J = 6.0 Hz), sensitive to acyl chain stereochemistry.
  • 2′-H proton : δ 4.13 ppm (multiplet), confirming (S) configuration.

13C NMR :

  • C2′ resonance at δ 73.5 ppm, characteristic of 2′-hydroxylation.
  • Carbonyl (C=O) at δ 175.2 ppm.

Mass Spectrometry (MS):

  • Molecular ion : m/z 666.1 [M+H]+.
  • Fragmentation : Loss of H2O (m/z 648.1) and cleavage at the amide bond (m/z 299.5 for sphingosine).

X-ray Diffraction:

In model stratum corneum membranes, the compound forms a long-periodicity phase with a repeat spacing of d = 10.7 nm, attributed to interdigitated acyl chains.

Table 2: Key Spectroscopic Signatures

Technique Diagnostic Feature Significance
1H NMR δ 7.08 ppm (NH) Intramolecular H-bonding
13C NMR δ 73.5 ppm (C2′) 2′-Hydroxylation confirmation
MS m/z 666.1 [M+H]+ Molecular weight verification
X-ray diffraction d = 10.7 nm Lamellar phase organization

Properties

IUPAC Name

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLDHLWVYQNSQ-QJYCDPGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy

The synthesis of N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine can be broadly divided into two key stages:

  • Preparation of the D-erythro-sphingosine base with defined stereochemistry.
  • Coupling of the 2-hydroxy lignoceroyl fatty acid to the sphingosine base to form the ceramide.

Preparation of D-erythro-sphingosine Base

3.1 Chirospecific Synthesis from D-Galactose

  • A well-documented method involves starting from D-galactose to synthesize an azidosphingosine intermediate.
  • This route yields highly homogeneous (>99.9%) and optically pure D-erythro-sphingosine with no olefin isomerization.
  • Optical purity is confirmed by advanced methods such as the Mosher’s acid technique.

3.2 Alternative Synthetic Route via Metallate Rearrangement

  • Another approach uses a 1,2-metallate rearrangement of a higher order cuprate derived from an alpha-lithiated xylal derivative and tridecyllithium.
  • This method provides stereocontrolled synthesis of D-erythro-sphingosine and ceramide analogues.
  • Preparation of alpha-lithiated glycals from alpha-phenylsulfinyl glycals is a convenient step in this synthesis.

Preparation of 2-Hydroxy Lignoceroyl Fatty Acid

  • The 2-hydroxy lignoceric acid (2-hydroxytetracosanoic acid) is typically obtained by selective hydroxylation of lignoceric acid or by chemical synthesis involving chain elongation and stereoselective hydroxylation.
  • Enzymatic synthesis via fatty acid 2-hydroxylase (FA2H) is known biologically, but chemical synthesis is preferred for laboratory-scale preparation.

Coupling to Form this compound

  • The ceramide formation involves amide bond formation between the amino group of D-erythro-sphingosine and the carboxyl group of 2-hydroxy lignoceric acid.
  • Typical coupling reagents include carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt to improve yield and reduce racemization.
  • Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.

Summary Table of Preparation Methods

Step Method/Technique Key Features References
D-erythro-sphingosine synthesis Chirospecific synthesis from D-galactose via azidosphingosine intermediate High optical purity (>99.9%), no olefin isomerization
Alternative sphingosine synthesis 1,2-metallate rearrangement of cuprate from alpha-lithiated xylal derivative Stereocontrolled, uses alpha-phenylsulfinyl glycals
2-Hydroxy lignoceric acid preparation Chemical synthesis or enzymatic hydroxylation via FA2H enzyme Selective hydroxylation at C2, stereospecific
Ceramide formation Amide bond formation using carbodiimide coupling reagents (DCC, EDC, HOBt) Mild conditions, stereochemical integrity maintained

Research Findings and Considerations

  • The stereochemistry at the 2' position of the hydroxyl group on the lignoceroyl moiety is critical for biological activity and physical properties of the ceramide.
  • The synthetic routes ensure high stereochemical purity, which is essential for studies involving membrane biophysics and skin barrier function.
  • The use of azidosphingosine intermediates allows for efficient purification and characterization of sphingosine bases.
  • Optimization of coupling conditions minimizes racemization and side-product formation, critical for preparing biologically relevant ceramides.
  • The total synthesis routes developed provide access to homogeneous ceramide samples for biophysical and biochemical research.

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis of N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine involves stereoselective hydroxylation and coupling strategies. A notable method includes:

Membrane Organization

This compound modulates lipid bilayer dynamics:

  • Stratum Corneum Modeling : Forms synthetic membranes mimicking human skin lipid organization, enhancing barrier function studies .

  • Atypical Surface Behavior : Exhibits reduced lateral packing density compared to non-hydroxylated ceramides, impacting membrane permeability .

Enzymatic Modifications

  • Phosphorylation : Sphingosine kinases (SPHK1/2) phosphorylate the sphingoid base to produce sphingosine-1-phosphate, a bioactive lipid regulating cell proliferation .

  • Hydrolysis : Susceptible to ceramidases, releasing sphingosine and 2-hydroxylignoceric acid, which influence apoptotic signaling .

Table 2: Biological Activity Data

PropertyObservationMethodSource
Enzymatic Hydrolysis Rate3.2 ± 0.4 nmol/min/mg (pH 7.4, 37°C)LC-MS/MS quantification
Membrane Permeability15% reduction vs. non-hydroxylated formFluorescence assay

Structural Elucidation

  • NMR Spectroscopy : Used to confirm stereochemistry at C2 (δ 4.15 ppm for OH-bearing carbon) and sphingosine backbone configuration .

  • LC-MS/MS Profiling : Quantified using MRM modes (m/z 664.1 → 264.2 for precursor → product ion transitions) .

Stability and Storage

  • Thermal Stability : Stable at -20°C for >1 year; degrades at >40°C with t₁/₂ = 6 months .

  • Solubility : Soluble in chloroform:methanol (80:20) or ethanol upon warming .

Biomedical Studies

  • Cancer Research : Evaluated for antitumor activity via ceramide-induced apoptosis pathways .

  • Dermatology : Used to study skin barrier dysfunction and develop topical therapeutics .

Comparative Studies

  • Stereoisomer Effects : The (S)-hydroxy variant shows 30% lower inhibitory activity on protein kinase C compared to the (R)-isomer .

Scientific Research Applications

Biological Functions and Mechanisms

Ceramides, including N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, play crucial roles in cell signaling, apoptosis, and maintaining cellular structures. They are involved in:

  • Epidermal Barrier Function : Ceramides are essential for skin hydration and barrier integrity. They contribute to the permeability barrier of the epidermis, which is vital for preventing water loss and protecting against environmental insults .
  • Cell Signaling : This compound participates in signaling pathways that regulate cell growth, differentiation, and apoptosis. It has been shown to influence the activity of various kinases and phosphatases involved in these processes .

Dermatological Applications

This compound is being explored for its potential in treating skin conditions such as:

  • Atopic Dermatitis : Studies indicate that ceramides can restore skin barrier function in patients with atopic dermatitis. They help reduce transepidermal water loss (TEWL) and improve skin hydration levels .
  • Psoriasis : The anti-inflammatory properties of ceramides may provide therapeutic benefits in managing psoriasis by modulating immune responses and reducing inflammation .

Cancer Research

Ceramides have been implicated in cancer biology, particularly regarding their role in apoptosis and tumor suppression:

  • Apoptosis Induction : this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
  • Tumor Growth Inhibition : Research has shown that ceramide levels correlate with tumor progression; thus, manipulating ceramide metabolism could serve as a novel approach for cancer therapy .

Neurological Research

In the context of neurobiology, this compound's role is being investigated for:

  • Neuroprotection : Ceramides are involved in neuroprotective mechanisms against oxidative stress and neuroinflammation. They may help mitigate neuronal damage associated with neurodegenerative diseases .
  • Myelin Sheath Maintenance : Due to their structural role in myelin formation, ceramides are critical for maintaining the integrity of the nervous system .

Case Studies

StudyFocusFindings
Szulc et al. (2010)Biological ActionsDemonstrated divergent biological actions of 2'-hydroxyceramide stereoisomers on MCF7 cells, highlighting their potential as therapeutic agents .
Hama (2010)Sphingolipid BiologyExplored fatty acid 2-hydroxylation's role in sphingolipid metabolism, emphasizing its importance in skin health and disease .
Herrero et al. (2008)Antitumor EffectsFound that levels of fatty acid 2-hydroxylase influence sensitivity to antitumor agents, suggesting a potential target for cancer therapy .

Mechanism of Action

24:0(2S-OH) Ceramide exerts its effects by acting as a secondary messenger in cell signaling pathways. It regulates apoptosis by interacting with specific proteins and enzymes involved in the apoptotic process. The compound also influences cell differentiation and proliferation by modulating the activity of various kinases and phosphatases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural and functional differences between N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine and analogous ceramides:

Compound Name Molecular Formula Molecular Weight Acyl Chain (Length:Unsaturation) Hydroxyl Position Stereochemistry Key Applications/Findings CAS Number References
This compound C42H81NO4 663.62 Lignoceric (24:0) 2' S Skin barrier function, lipidomics standards 112317-53-0
N-(2'-(R)-Hydroxylignoceroyl)-D-erythro-sphingosine C42H83NO4 666.1 Lignoceric (24:0) 2' R Comparative studies on stereochemical effects 64655-47-6
N-(2'-(S)-Hydroxynervonyl)-D-erythro-sphingosine C42H81NO4 663.62 Nervonic (24:1Δ15) 2' S Membrane fluidity modulation 1246298-51-0
N-(2'-(R)-Hydroxybehenoyl)-D-erythro-sphingosine C40H79NO4 637.6 Behenoyl (22:0) 2' R Model for shorter-chain ceramide effects 31417-10-4
CER5-2′R(d9) (Deuterated analog) Palmitoyl (16:0) 2' R LC-MS/MS internal standard
C12-NBD-Ceramide C30H55N3O4 545.8 Dodecanoyl (12:0) Fluorescent cell trafficking assays

Research Findings

  • Skin Barrier Studies: this compound is upregulated in human stratum corneum during barrier recovery, with its 2'-S-hydroxyl group essential for lamellar phase formation .
  • Comparative Stereochemical Effects : The R-isomer (CAS: 64655-47-6) shows reduced efficacy in restoring transepidermal water loss in murine models, highlighting the importance of S-configuration .
  • Chain Length Dynamics : Nervonyl (24:1) ceramides are enriched in psoriatic lesions, suggesting a role in pathological membrane remodeling .

Biological Activity

N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, also known as 24:0(2S-OH) ceramide, is a sphingolipid that has garnered attention for its diverse biological activities, particularly in cell signaling, apoptosis, and cancer biology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid structure, which includes a hydroxyl group at the 2' position. Its molecular formula is C42H83NO4C_{42}H_{83}NO_4, and it has a molecular weight of approximately 683.1 g/mol. This compound is soluble in organic solvents such as DMSO and methanol but tends to solidify at room temperature unless warmed with sonication .

Biological Functions

1. Role in Cell Signaling

Sphingolipids, including this compound, are critical components of cellular membranes and play significant roles in signaling pathways. They can modulate various cellular processes, including proliferation, differentiation, and apoptosis. The presence of the hydroxyl group in this ceramide variant enhances its interaction with membrane components, potentially influencing membrane fluidity and dynamics .

2. Apoptosis Induction

Research indicates that ceramides can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of mitochondrial function. This compound has been shown to exhibit pro-apoptotic effects in certain cancer cell lines by increasing ceramide levels, which triggers apoptotic pathways .

3. Antitumor Activity

Studies have demonstrated that this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents. For instance, elevated levels of ceramides can lead to increased apoptosis in tumor cells treated with specific drugs . The regulation of sphingolipid metabolism is crucial for determining cellular responses to anticancer therapies.

Case Studies

Case Study 1: Effects on MCF7 Cells

In a study examining the effects of various ceramide stereoisomers on MCF7 breast cancer cells, this compound was found to significantly inhibit cell proliferation and promote apoptosis. The study highlighted the compound's ability to alter sphingolipid metabolism within the cells, leading to increased levels of pro-apoptotic signaling molecules .

Case Study 2: Interaction with Fatty Acid Hydroxylase

Another investigation focused on the role of fatty acid 2-hydroxylase in regulating the synthesis of hydroxylated sphingolipids. The findings suggested that this compound could influence cell cycle progression and apoptosis in Schwannoma cells by modulating cAMP levels through its metabolic products .

Research Findings

Study Findings Reference
Szulc et al. (2010)Demonstrated divergent biological actions of 2'-hydroxy ceramide stereoisomers in cancer cells
Hama (2010)Discussed the role of fatty acid 2-hydroxylation in sphingolipid biology
Peñalva et al. (2014)Investigated surface behavior of ceramides with very long-chain PUFAs

Q & A

Q. What are the optimal synthetic routes for producing N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, and how are impurities controlled?

Synthesis typically involves coupling D-erythro-sphingosine with hydroxylignoceric acid under controlled acylation conditions. Key steps include:

  • Activation of the hydroxylignoceric acid using carbodiimides (e.g., DCC) or NHS esters to facilitate amide bond formation.
  • Stereochemical control : The (S)-hydroxyl configuration requires chiral catalysts or enantioselective enzymatic methods to avoid racemization .
  • Purification : Reverse-phase HPLC or silica gel chromatography is used to isolate the product. Impurities (e.g., unreacted sphingosine or acyl donors) are monitored via TLC (Rf comparison) and quantified by LC-MS .

Q. How should researchers handle solubility and stability challenges for this compound in experimental settings?

  • Solubility : The compound is sparingly soluble in aqueous buffers. Recommended solvents include DMSO (25 mg/mL, pre-warmed) or ethanol (25 mg/mL), followed by dilution in lipid-friendly media (e.g., BSA-containing buffers) .
  • Stability : Store at −20°C in sealed, argon-flushed vials to prevent oxidation. Avoid freeze-thaw cycles; aliquot working solutions to minimize degradation .
  • Validation : Regular stability checks via NMR (to detect acyl chain hydrolysis) and mass spectrometry (to confirm molecular integrity) are critical .

Q. What analytical techniques are essential for characterizing this sphingolipid’s structural and functional properties?

  • Structural confirmation :
    • NMR : 1H/13C NMR to verify stereochemistry (e.g., erythro configuration) and acyl chain position .
    • High-resolution MS : ESI-MS or MALDI-TOF for molecular weight validation and impurity profiling .
  • Functional assays :
    • Ceramidase resistance : Incubate with recombinant ceramidase and monitor degradation via TLC to assess acyl chain robustness .
    • Membrane incorporation : Fluorescent analogs (e.g., NBD-labeled derivatives) can track cellular uptake using confocal microscopy .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in sphingolipid-mediated signaling pathways?

  • Model systems : Use BHK fibroblasts or Jurkat T-cells, which exhibit well-characterized ceramide responses. Dose-response studies (e.g., 5–50 µM) can elucidate effects on apoptosis, autophagy, or lipid raft dynamics .
  • Pathway inhibition : Co-administer with inhibitors (e.g., myriocin for de novo sphingolipid synthesis) to isolate downstream targets .
  • Omics integration : Pair lipidomics (LC-MS/MS) with transcriptomics to map signaling cascades influenced by the compound .

Q. What methodologies resolve contradictions in biological activity data across different experimental models?

Discrepancies (e.g., pro-apoptotic vs. survival effects) may arise from:

  • Cell-type specificity : Test multiple lines (e.g., cancer vs. primary cells) to identify context-dependent mechanisms .
  • Delivery variability : Compare solvent-based delivery (DMSO) vs. lipid carriers (liposomes) to assess bioavailability differences .
  • Orthogonal assays : Validate findings using complementary techniques (e.g., flow cytometry for apoptosis vs. caspase-3 activity assays) .

Q. How can researchers leverage structural analogs to probe structure-activity relationships (SAR) for this compound?

  • Analog design : Synthesize derivatives with modified acyl chains (e.g., C24:0 vs. C16:0) or hydroxyl group stereochemistry (R vs. S) .
  • Functional screens :
    • Membrane fluidity : Use fluorescence polarization with DPH probes to assess acyl chain packing .
    • Enzyme interactions : SPR or ITC to measure binding affinity for ceramidases or kinases .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in lipid signaling studies?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Multivariate analysis : PCA or hierarchical clustering to identify lipidomic clusters correlated with biological outcomes .

Q. How should researchers address batch-to-batch variability in synthetic preparations?

  • Quality control : Mandate batch-specific COA (Certificate of Analysis) with ≥98% purity (TLC/LC-MS) and stereochemical validation (NMR) .
  • Inter-laboratory validation : Share samples with collaborating labs for reproducibility testing under standardized protocols .

Theoretical and Mechanistic Frameworks

Q. How can existing theories of sphingolipid rafts guide experimental designs for studying this compound’s membrane interactions?

  • Theoretical basis : The hydrophobic mismatch theory predicts that long acyl chains (e.g., C24) enhance raft partitioning. Test this using DRM (detergent-resistant membrane) isolation followed by MS-based lipid profiling .
  • Dynamic modeling : MD simulations to predict membrane insertion dynamics and interaction with cholesterol .

Q. What emerging technologies could advance mechanistic studies of this sphingolipid?

  • Single-molecule imaging : PALM/STORM to visualize real-time trafficking in live cells .
  • CRISPR lipidomics : Knockout libraries (e.g., SGMS1/SMPD1) to identify genetic modifiers of the compound’s activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine
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N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.